5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol

Description

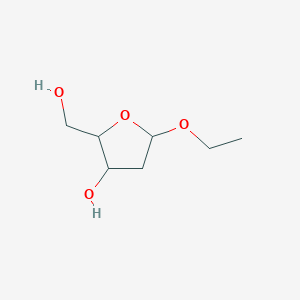

Structure

3D Structure

Properties

CAS No. |

91784-10-0 |

|---|---|

Molecular Formula |

C7H14O4 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(2R,3S)-5-ethoxy-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C7H14O4/c1-2-10-7-3-5(9)6(4-8)11-7/h5-9H,2-4H2,1H3/t5-,6+,7?/m0/s1 |

InChI Key |

QKVLZRONKFTNJX-GFCOJPQKSA-N |

SMILES |

CCOC1CC(C(O1)CO)O |

Isomeric SMILES |

CCOC1C[C@@H]([C@H](O1)CO)O |

Canonical SMILES |

CCOC1CC(C(O1)CO)O |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations

Systematic IUPAC Naming Conventions for Oxolane Derivatives

The systematic name "5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol" is derived according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.org The foundation of this name is the parent heterocycle, "oxolane."

Oxolane Ring System: "Oxolane" is the preferred IUPAC name for a five-membered saturated ring containing one oxygen atom. quora.comwikipedia.orgfishersci.com This system is also commonly known as tetrahydrofuran (B95107) (THF). quora.comwikipedia.org According to IUPAC's Hantzsch-Widman nomenclature, which is used for heterocyclic rings with 3 to 10 members, "ox-" indicates the presence of an oxygen atom and the "-olane" suffix specifies a saturated five-membered ring. quora.com

Numbering and Substituents: The numbering of the atoms in the oxolane ring begins with the heteroatom (oxygen) assigned as position 1. The carbon atoms are then numbered sequentially around the ring. The substituents on the parent ring are named and their positions are indicated by these numbers.

For this compound, the substituents are:

An ethoxy group (-OCH2CH3) at position 5.

A hydroxymethyl group (-CH2OH) at position 2.

A hydroxyl group (-OH), indicated by the suffix "-ol," at position 3.

The name is assembled by listing the substituents in alphabetical order (ethoxy, hydroxymethyl) followed by the parent name (oxolan) and the principal functional group suffix (-ol).

| Component | IUPAC Rule | Description |

|---|---|---|

| oxolane | Parent Heterocycle | A five-membered saturated ring with one oxygen atom (tetrahydrofuran). quora.comwikipedia.org |

| -3-ol | Principal Functional Group | Indicates a hydroxyl (-OH) group at the C-3 position of the ring. |

| 5-Ethoxy- | Substituent Prefix | An ethoxy (-OCH2CH3) group is attached to the C-5 position. |

| 2-(hydroxymethyl)- | Substituent Prefix | A hydroxymethyl (-CH2OH) group is attached to the C-2 position. |

Enantiomeric and Diastereomeric Forms of this compound

The structure of this compound contains three chiral centers: the carbon atoms at positions 2, 3, and 5. A chiral center is a carbon atom bonded to four different groups, resulting in stereoisomerism. The presence of three chiral centers means that a total of 2³ = 8 stereoisomers can exist.

These stereoisomers can be classified into enantiomers and diastereomers. masterorganicchemistry.comyoutube.com

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. They have opposite configurations (R or S) at all chiral centers. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. This occurs in molecules with two or more chiral centers when at least one, but not all, of the chiral centers have different configurations. masterorganicchemistry.comlibretexts.org

For example, the specific stereoisomer (2R,3S)-5-ethoxy-2-(hydroxymethyl)oxolan-3-ol has a known CAS number of 91784-10-0. fluorochem.co.ukchemenu.comchemscene.com Its enantiomer would be the (2S,3R)-configured molecule. Any other stereoisomer, such as the (2S,3S) or (2R,3R) forms, would be diastereomers of the (2R,3S) form.

| Reference Stereoisomer | Compared Stereoisomer | Relationship | Description |

|---|---|---|---|

| (2R, 3S, 5R) | (2S, 3R, 5S) | Enantiomer | All chiral centers have the opposite configuration. The molecules are non-superimposable mirror images. masterorganicchemistry.com |

| (2R, 3S, 5R) | (2S, 3S, 5R) | Diastereomer | The configuration differs at one chiral center (C-2) but is the same at others (C-3, C-5). The molecules are not mirror images. libretexts.org |

| (2R, 3S, 5R) | (2S, 3R, 5R) | Diastereomer | The configuration differs at two chiral centers (C-2, C-5) but is the same at one (C-3). The molecules are not mirror images. libretexts.org |

Absolute Configuration and Chiral Purity Determination

Determining the absolute configuration—the precise three-dimensional arrangement of atoms—at each chiral center is critical for unambiguously identifying a specific stereoisomer. purechemistry.org Several analytical techniques are employed for this purpose, as well as for assessing the chiral purity or enantiomeric excess (ee) of a sample.

X-ray Crystallography: This is a powerful method for determining the absolute configuration of molecules that can be formed into a single, high-quality crystal. purechemistry.org By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed three-dimensional map of electron density can be generated, revealing the exact spatial arrangement of every atom. purechemistry.org

NMR Spectroscopy: While standard NMR can confirm the chemical structure, specialized NMR techniques can be used to determine absolute configuration. This often involves reacting the chiral molecule with a chiral derivatizing agent or using a chiral solvent to create diastereomeric complexes. purechemistry.org These diastereomers will exhibit distinct signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR), and the differences in chemical shifts can be correlated with a specific absolute configuration, often with the aid of computational modeling. purechemistry.orgfrontiersin.org

Vibrational Optical Activity (VOA): Techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) measure the differential interaction of chiral molecules with polarized light. nih.gov By comparing the experimentally measured VCD or ROA spectrum with spectra calculated for a known configuration (e.g., the R or S enantiomer) using methods like Density Functional Theory (DFT), the absolute configuration of the sample can be unambiguously assigned without the need for crystallization. nih.gov

Chiral Chromatography: The determination of chiral purity is commonly achieved using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and elute at different times. The relative area of the peaks in the resulting chromatogram corresponds to the ratio of the enantiomers in the mixture, allowing for the precise calculation of enantiomeric excess.

| Technique | Purpose | Principle |

|---|---|---|

| X-ray Crystallography | Absolute Configuration | Analyzes the diffraction pattern of X-rays by a single crystal to determine the 3D atomic arrangement. purechemistry.org |

| NMR with Chiral Auxiliaries | Absolute Configuration | Creates diastereomeric species that produce distinct NMR signals, allowing for differentiation. purechemistry.orgfrontiersin.org |

| Vibrational Circular Dichroism (VCD) | Absolute Configuration | Measures the differential absorption of left and right circularly polarized infrared light, which is compared to theoretical calculations. nih.gov |

| Chiral HPLC/GC | Chiral Purity (Enantiomeric Excess) | Separates enantiomers based on their differential interactions with a chiral stationary phase. |

Synthetic Methodologies for 5 Ethoxy 2 Hydroxymethyl Oxolan 3 Ol

Strategies for Oxolane Ring Construction

The formation of the core tetrahydrofuran (B95107) structure is a critical step in the synthesis of 5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol. Key strategies include intramolecular cyclization reactions and the chemical modification of naturally occurring carbohydrate precursors.

Cyclization Reactions

Intramolecular cyclization is a powerful method for constructing the oxolane ring. This typically involves a precursor molecule containing a hydroxyl group that attacks an electrophilic carbon to form the five-membered ring. One common approach is the acid-catalyzed dehydration and cyclization of a polyol. For instance, the reduction of a 2-deoxypentose, followed by acid-catalyzed dehydration, can lead to the formation of a 2-(hydroxymethyl)oxolan-3-ol scaffold. The introduction of the 5-ethoxy group can be envisioned to occur either before or after the cyclization event, potentially through the activation of a hemiacetal intermediate and subsequent reaction with ethanol (B145695).

Another versatile cyclization strategy involves the intramolecular ring-opening of epoxides. A suitably substituted epoxy alcohol can undergo a 5-exo-tet cyclization, where the hydroxyl group attacks one of the epoxide carbons, to form the tetrahydrofuran ring with defined stereochemistry at the newly formed stereocenters. The regioselectivity of the epoxide opening is a crucial factor and can be influenced by the reaction conditions and the nature of the substituents on the epoxide ring.

Derivations from Carbohydrate Precursors

Carbohydrates represent an abundant and enantiomerically pure source of starting materials for the synthesis of chiral molecules, a concept known as the "chiral pool." 2-Deoxy-D-ribose, the sugar component of DNA, serves as a logical and readily available precursor for the synthesis of 2-(hydroxymethyl)oxolan-3-ol derivatives.

A documented approach involves the reduction of 2-deoxy-D-ribose, followed by an acid-catalyzed dehydration and cyclization in an aqueous solution. This process directly yields the (2R,3S)-2-(hydroxymethyl)oxolan-3-ol core structure. The challenge then lies in the selective introduction of the ethoxy group at the 5-position. This could potentially be achieved by converting the resulting hemiacetal into a more reactive species, such as a glycosyl halide or triflate, followed by nucleophilic substitution with ethanol. The stereochemical outcome of this substitution would be a critical consideration.

| Precursor | Key Transformation | Product |

| 2-Deoxy-D-ribose | Reduction, Dehydration/Cyclization | (2R,3S)-2-(hydroxymethyl)oxolan-3-ol |

Stereoselective Synthesis Approaches

Achieving the correct absolute and relative stereochemistry is paramount in the synthesis of biologically active molecules like this compound. Several strategies are employed to control the stereochemical outcome of the reactions.

Asymmetric Induction in Cyclization

Asymmetric induction in cyclization reactions aims to control the formation of new stereocenters during the ring-forming step. When starting from an achiral or racemic precursor, a chiral catalyst or reagent can be used to favor the formation of one enantiomer over the other. For instance, in an acid-catalyzed cyclization, a chiral Brønsted or Lewis acid could potentially be employed to induce enantioselectivity.

In the context of intramolecular epoxide ring-opening, if the starting epoxy alcohol is chiral, the stereochemistry of the existing centers can direct the stereochemical outcome of the cyclization. This is known as substrate-controlled diastereoselectivity. The careful design of the epoxy alcohol precursor is therefore crucial for achieving the desired stereoisomer of the final product.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a reactant to direct the stereochemical course of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. This approach can be applied to the synthesis of the acyclic precursor to the oxolane ring. For example, an asymmetric aldol (B89426) reaction employing a chiral auxiliary could be used to set the stereocenters that will become part of the final tetrahydrofuran ring. Subsequent cyclization would then yield the enantiomerically enriched product. The choice of the chiral auxiliary is critical and depends on the specific reaction and the desired stereochemical outcome.

Enzymatic or Biocatalytic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as reductases, can be used to perform stereoselective reductions of prochiral ketones to produce chiral alcohols, which can be key intermediates in the synthesis of the target molecule. For instance, a biocatalytic reduction could be employed to prepare a chiral polyol precursor with the correct stereochemistry for subsequent cyclization to the desired this compound isomer. The high enantioselectivity of many enzymatic transformations makes this an attractive approach for the synthesis of enantiopure pharmaceuticals and fine chemicals. While specific enzymatic routes to this compound are not widely documented, the principles of biocatalysis suggest that such a pathway is feasible.

Directed Functionalization of the Oxolane Scaffold

Introduction of the Ethoxy Moiety

The incorporation of an ethoxy group at the C5 position of the oxolane ring can be achieved through several synthetic approaches, often involving the cyclization of an acyclic precursor or the direct functionalization of a pre-formed ring.

One potential strategy involves the acid-catalyzed cyclization of a polyhydroxylated acyclic precursor in the presence of ethanol. This approach, analogous to the formation of glycosides, would see the intramolecular attack of a hydroxyl group onto an oxonium ion intermediate, with ethanol acting as the nucleophile to install the ethoxy group at the anomeric-equivalent C5 position. The regioselectivity of this reaction is governed by the relative stability of the resulting cyclic structure and the directing effects of existing stereocenters.

A hypothetical reaction scheme for the introduction of the ethoxy group is presented below:

| Reactant(s) | Reagents and Conditions | Product | Key Transformation |

| 2-(Hydroxymethyl)oxolane-3,5-diol (Lactol precursor) | Ethanol (excess), Catalytic Acid (e.g., HCl, H₂SO₄) | This compound | Acid-catalyzed ethoxylation of a lactol |

| Acyclic polyhydroxy aldehyde/ketone | Ethanol, Acid catalyst | This compound | Intramolecular cyclization and ethoxylation |

This table is based on general principles of carbohydrate and heterocyclic chemistry, as direct synthesis of the target compound is not widely reported.

Regioselective Hydroxymethylation

The introduction of a hydroxymethyl group specifically at the C2 position of the oxolane ring is a critical step that requires precise regiocontrol. Several methodologies can be envisioned to achieve this functionalization.

One approach involves starting with a precursor that already contains the C2 carbon with the desired oxidation state, such as a lactone. Reduction of the lactone functionality, for instance with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H), can yield the corresponding lactol, which can then be further functionalized. Subsequent reactions would then establish the hydroxymethyl group.

Alternatively, a C-glycosylation approach could be employed. This would involve the reaction of a suitable C1-synthon with an activated oxolane precursor. For example, a silyl (B83357) enol ether of a tetrahydrofuranone could react with an electrophilic source of formaldehyde (B43269) or its equivalent, directed by a Lewis acid, to install the hydroxymethyl group at the C2 position. The regioselectivity of such a reaction would be dictated by the nature of the substrate and the reaction conditions.

A summary of potential regioselective hydroxymethylation strategies is provided in the following table:

| Starting Material | Reagent(s) | Intermediate/Product | Rationale |

| Oxolan-2-one derivative | 1. DIBAL-H2. Further synthetic steps | 2-(Hydroxymethyl)oxolane derivative | Reduction of a lactone to a lactol, followed by elaboration. |

| Tetrahydrofuranone derivative | 1. Silylating agent (e.g., TMSCl)2. Formaldehyde or equivalent, Lewis Acid | 2-(Hydroxymethyl)oxolanone derivative | C-alkylation of an enol ether for direct C-C bond formation. |

This table outlines plausible synthetic strategies based on established organic chemistry principles.

Optimization of Synthetic Routes for Yield and Stereocontrol

The development of a successful synthesis for this compound necessitates careful optimization of reaction conditions to maximize both chemical yield and stereocontrol. Key parameters that are typically varied include the choice of reagents, solvents, temperature, and reaction time.

For reactions involving the formation of the oxolane ring, the choice of acid or base catalyst can significantly influence the diastereoselectivity. For instance, in cyclization reactions, bulky Lewis acids may favor the formation of one stereoisomer over another due to steric hindrance in the transition state. Similarly, the solvent can play a crucial role; non-polar solvents may favor kinetically controlled products, while polar, protic solvents might lead to thermodynamically more stable isomers.

Stereocontrol is paramount in constructing the multiple chiral centers of the target molecule. The use of chiral auxiliaries or catalysts can be employed to induce asymmetry and favor the formation of a single enantiomer. Furthermore, substrate-controlled diastereoselectivity, where the existing stereocenters on a molecule direct the approach of incoming reagents, is a powerful tool in the synthesis of complex cyclic systems. For example, the stereochemistry of the hydroxyl group at C3 can direct the stereochemical outcome of subsequent functionalizations at C2 and C5.

A systematic study of various reaction parameters is essential for optimization. Design of Experiments (DoE) can be a powerful statistical tool to efficiently explore the effects of multiple variables on the reaction outcome.

The following table illustrates hypothetical optimization parameters for a key synthetic step, such as the cyclization/ethoxylation:

| Parameter | Variation | Expected Outcome on Yield | Expected Outcome on Stereoselectivity |

| Catalyst | HCl, H₂SO₄, Lewis Acids (e.g., BF₃·OEt₂) | Variation in reaction rate and conversion. | May influence the anomeric ratio (α/β isomers). |

| Solvent | Dichloromethane, Tetrahydrofuran, Ethanol | Can affect solubility and reaction kinetics. | May alter the product's diastereomeric ratio. |

| Temperature | -20 °C to Reflux | Higher temperatures may increase reaction rate but could also lead to side products. | Lower temperatures often enhance stereoselectivity. |

| Reaction Time | 1 hour to 24 hours | Optimization to ensure complete conversion without product degradation. | Prolonged reaction times might lead to epimerization. |

This table represents a general approach to reaction optimization in organic synthesis.

Chemical Reactivity and Transformation Pathways of 5 Ethoxy 2 Hydroxymethyl Oxolan 3 Ol

Reactions of the Oxolane Ring System

The central scaffold of the molecule is the oxolane ring, a five-membered saturated ether. While generally stable, this ring can undergo specific reactions, primarily involving cleavage under certain conditions.

The oxolane ring of 5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol is susceptible to cleavage under strong acidic conditions. wikipedia.orgpressbooks.pub This reactivity is a general characteristic of ethers, which can be protonated by strong acids to form a good leaving group. pressbooks.publibretexts.orgmasterorganicchemistry.com The subsequent nucleophilic attack leads to the opening of the ring.

The mechanism of ring-opening can proceed via either an SN1 or SN2 pathway, largely dependent on the stability of the resulting carbocation intermediate. wikipedia.orgpressbooks.pub In the case of this compound, the presence of an oxygen atom at the 2-position can influence the stability of a potential carbocation.

Acid-Catalyzed Ring Opening:

Under strongly acidic conditions, such as with hydrohalic acids (HBr or HI), the ether oxygen of the oxolane ring is protonated. pressbooks.publibretexts.org A halide anion then acts as a nucleophile, attacking one of the carbon atoms adjacent to the ring oxygen. The regioselectivity of this attack is influenced by steric hindrance and the electronic effects of the substituents. Attack at the C5 position would lead to the formation of a halogenated derivative and a polyol.

Theoretical studies on the ring-opening of tetrahydrofuran (B95107) have shown that Lewis acids can also facilitate this process by coordinating to the ring oxygen, thereby activating the C-O bond for cleavage. nih.govacs.org Frustrated Lewis pairs (FLPs) have also been investigated for their ability to activate and open the THF ring. nih.govacs.org

| Reaction Type | Reagents | Probable Products | Mechanism |

| Acid-Catalyzed Cleavage | HBr, HI | Halogenated polyols | SN1 or SN2 |

| Lewis Acid-Initiated Opening | AlCl₃, BF₃ | Complex polyether structures | Cationic polymerization/cleavage |

The oxolane ring in this compound is a saturated heterocyclic system and therefore does not possess aromatic character. Aromatization would require significant structural modification, such as dehydration and oxidation, to form a furan (B31954) ring. Such transformations are not typical for simple substituted tetrahydrofurans under standard conditions. The stability of the ring is generally high in the absence of strong acids or specific catalysts. wikipedia.orgpressbooks.pub

Chemical Transformations of the Ethoxy Group

The ethoxy group at the C5 position is an ether linkage and exhibits reactivity characteristic of this functional group.

Similar to the oxolane ring, the exocyclic ethoxy group can be cleaved under strongly acidic conditions, typically with HBr or HI. wikipedia.orgpressbooks.publibretexts.org Protonation of the ether oxygen is the initial step, followed by nucleophilic attack of the halide on the ethyl group, proceeding via an SN2 mechanism. pressbooks.publibretexts.orgmasterorganicchemistry.com This would result in the formation of ethanol (B145695) and a hemiacetal at the C5 position, which would likely exist in equilibrium with its open-chain aldehyde form.

Transetherification, or the exchange of the ethoxy group for another alkoxy group, can be achieved under specific catalytic conditions, though this is a less common transformation for simple ethers.

| Reaction Type | Reagents | Probable Products |

| Ether Cleavage | HBr, HI | 5-hydroxy-2-(hydroxymethyl)oxolan-3-ol (as hemiacetal), Ethyl bromide/iodide |

| Transetherification | R-OH, Acid catalyst | 5-(alkoxy)-2-(hydroxymethyl)oxolan-3-ol |

Reactivity of the Hydroxyl and Hydroxymethyl Functionalities

The molecule possesses both a secondary hydroxyl group at C3 and a primary hydroxyl group in the hydroxymethyl substituent at C2. These alcohol functionalities are key sites for a variety of chemical transformations.

Esterification: Both the primary and secondary hydroxyl groups can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.com The primary hydroxyl group is generally more reactive and less sterically hindered than the secondary hydroxyl group, allowing for potential selective esterification under controlled conditions.

Etherification: The hydroxyl groups can be converted to ethers through reactions such as the Williamson ether synthesis, which involves deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Again, the primary hydroxyl is expected to be more reactive.

Acetylation: Acetylation is a specific type of esterification where an acetyl group is introduced. This is commonly achieved using acetic anhydride or acetyl chloride, often in the presence of a base like pyridine. Acetylation of hydroxyl groups can be used as a protective strategy in multi-step syntheses. Recent studies have shown that acetylation of hydroxyl groups in related flavonoid compounds can enhance their cellular uptake and stability. mdpi.com

| Reaction Type | Reagents | Functional Group Targeted | Probable Products |

| Esterification | R-COOH, H⁺ | Primary & Secondary -OH | Mono- or di-esters |

| Etherification | 1. NaH, 2. R-X | Primary & Secondary -OH | Mono- or di-ethers |

| Acetylation | Acetic anhydride, pyridine | Primary & Secondary -OH | Mono- or di-acetates |

Selective Oxidation and Reduction Reactions

The presence of both a primary and a secondary alcohol in this compound allows for selective oxidation and reduction reactions, which are fundamental transformations for introducing further functionality or modifying the oxidation state of the molecule.

Selective Oxidation:

The differential reactivity of the primary and secondary hydroxyl groups enables selective oxidation under controlled conditions. The primary hydroxyl group, being less sterically hindered, is generally more susceptible to oxidation.

| Reagent/Condition | Target Hydroxyl | Product Functional Group | Notes |

| PCC, PDC, DMP | Primary | Aldehyde | Mild conditions prevent over-oxidation to the carboxylic acid. |

| TEMPO/NaOCl | Primary | Aldehyde/Carboxylic Acid | Reaction conditions can be tuned to favor either product. |

| Jones Reagent, KMnO4 | Primary & Secondary | Carboxylic Acid & Ketone | Strong oxidizing agents will oxidize both hydroxyl groups. |

This table is based on general principles of alcohol oxidation and may not represent experimentally verified data for this specific compound.

Selective oxidation of the primary alcohol to an aldehyde can be achieved using mild reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP). These reagents are known to convert primary alcohols to aldehydes while typically leaving secondary alcohols untouched, especially with careful control of reaction stoichiometry and temperature. For a more robust oxidation to the corresponding carboxylic acid, stronger oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would be employed, though these conditions would likely also oxidize the secondary alcohol to a ketone.

Oxidation of the secondary hydroxyl group to a ketone, while leaving the primary alcohol intact, presents a greater challenge due to the higher reactivity of the primary alcohol. This transformation often requires a protection-oxidation-deprotection sequence, which is discussed in the following section.

Selective Reduction:

Reduction reactions become relevant if the hydroxyl groups are first oxidized to carbonyl functionalities. The stereoselective reduction of the resulting ketone at the 3-position is a critical step in controlling the stereochemistry of the final product. The choice of reducing agent can significantly influence the diastereoselectivity of the alcohol produced.

| Carbonyl Group | Reducing Agent | Predominant Stereoisomer | Notes |

| Ketone (at C-3) | NaBH4, LiAlH4 | Typically the thermodynamically favored alcohol | Stereoselectivity may be moderate. |

| Ketone (at C-3) | L-Selectride®, K-Selectride® | Often the kinetically favored, sterically less accessible alcohol | Bulky hydride reagents can provide high stereoselectivity. |

This table illustrates general trends in ketone reduction and the expected outcomes may vary for this specific substrate.

Reductions of a ketone at the C-3 position with small hydride reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) often lead to a mixture of diastereomers, with the thermodynamically more stable alcohol being the major product. For greater stereocontrol, sterically hindered reducing agents such as L-Selectride® or K-Selectride® can be employed. These bulky reagents approach the carbonyl group from the less hindered face, leading to the formation of the sterically more accessible alcohol, often with high diastereoselectivity.

Protection and Deprotection Strategies in Multistep Synthesis

In the context of multistep synthesis involving this compound, the selective protection and deprotection of its two hydroxyl groups are crucial for achieving regiochemical control and preventing unwanted side reactions. The development of orthogonal protecting group strategies is essential for the independent manipulation of the primary and secondary alcohols.

The primary hydroxyl group can be selectively protected in the presence of the secondary hydroxyl group due to its lower steric hindrance. Common protecting groups for primary alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), which can be introduced under mild basic conditions.

Common Protecting Groups for the Primary Hydroxyl Group:

| Protecting Group | Protection Reagent | Deprotection Condition | Stability |

| TBDMS (TBS) | TBDMSCl, imidazole | TBAF, HF•pyridine | Stable to most conditions except fluoride and strong acid. |

| TIPS | TIPSCl, imidazole | TBAF, HF•pyridine | More sterically hindered and more stable than TBS. |

| Trityl (Tr) | Trityl chloride, pyridine | Mild acid (e.g., TFA in CH2Cl2) | Bulky group, highly selective for primary alcohols. |

This table provides a summary of common protecting groups and their general conditions for application and removal.

Once the primary alcohol is protected, the secondary alcohol at the 3-position can be modified, for instance, by oxidation to a ketone or by introduction of another functional group. Subsequent removal of the primary alcohol's protecting group under specific conditions allows for further transformations at that position.

For the protection of the secondary alcohol, or for the simultaneous protection of both hydroxyl groups as a cyclic acetal, different strategies can be employed. For example, reaction with acetone or benzaldehyde in the presence of an acid catalyst can form a five-membered acetonide or benzylidene acetal, respectively, protecting both hydroxyls concurrently. The relative stereochemistry of the hydroxyl groups will influence the feasibility and stability of such cyclic derivatives.

Orthogonal protection strategies allow for the selective removal of one protecting group in the presence of another. For example, a silyl ether on the primary alcohol and a benzyl ether on the secondary alcohol can be selectively deprotected. The benzyl group is stable to the fluoride reagents used to cleave silyl ethers but can be removed by hydrogenolysis. This orthogonal approach provides the flexibility required for complex synthetic routes.

Reaction Kinetics and Mechanistic Investigations

Detailed kinetic and mechanistic studies on this compound are not extensively reported in the public domain. However, insights can be drawn from studies on analogous structures, such as ethyl glycosides and other tetrahydrofuran derivatives.

The kinetics of the acid-catalyzed hydrolysis of the anomeric ethoxy group would be of significant interest. This reaction likely proceeds via a mechanism involving protonation of the exocyclic ether oxygen, followed by cleavage of the C-O bond to form an oxocarbenium ion intermediate. The rate of this hydrolysis would be dependent on the acid concentration, temperature, and the stereochemistry at the anomeric center. For ethyl glycosides, the hydrolysis is typically a pseudo-first-order reaction under conditions of constant and high water concentration.

Mechanistic investigations into the oxidation and reduction reactions would focus on the stereochemical outcomes. For instance, the stereoselectivity of the reduction of a ketone at the 3-position would be rationalized by considering the facial bias imposed by the substituents on the oxolane ring and the trajectory of the hydride attack, as described by models such as the Felkin-Anh model.

Degradation and Decomposition Pathways under Controlled Conditions

The stability of this compound under various conditions is a critical aspect of its chemical profile. Degradation can be initiated by thermal stress, strong acidic or basic conditions, or oxidative environments.

Acid-Catalyzed Degradation:

Under strong acidic conditions, the primary degradation pathway is likely the hydrolysis of the anomeric ethoxy group, leading to the formation of the corresponding hemiacetal and ethanol. This hemiacetal can exist in equilibrium with the open-chain hydroxy aldehyde. Further degradation under forcing acidic conditions could lead to dehydration and the formation of furan derivatives, a common decomposition pathway for pentose-derived structures.

Thermal Decomposition:

While specific data for this compound is unavailable, studies on related carbohydrate derivatives and cellulose ethers suggest that thermal decomposition would proceed through a complex series of reactions. Initial dehydration of the hydroxyl groups would likely be a primary step, followed by cleavage of the C-O and C-C bonds within the oxolane ring. This can lead to the formation of a variety of smaller volatile molecules, including water, carbon monoxide, carbon dioxide, and various furanic and aldehydic compounds. The presence of the ethoxy group may also lead to the formation of ethanol and ethene at elevated temperatures. The decomposition pathway and the resulting products would be highly dependent on the temperature, pressure, and the presence or absence of oxygen.

Advanced Spectroscopic and Spectrometric Characterization of 5 Ethoxy 2 Hydroxymethyl Oxolan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: Chemical Shifts, Coupling Constants, and Spin-Spin Decoupling

The proton (¹H) NMR spectrum of 5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol would be expected to exhibit distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, which is in turn affected by the presence of nearby electronegative atoms and functional groups.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (CH₂OH) | 3.5 - 3.7 | m | - |

| H2 | 3.8 - 4.0 | m | - |

| H3 | 4.1 - 4.3 | m | - |

| H4 (CH₂) | 1.8 - 2.2 | m | - |

| H5 | 5.0 - 5.2 | m | - |

| OCH₂CH₃ | 3.4 - 3.6 | q | ~7.0 |

| OCH₂CH ₃ | 1.1 - 1.3 | t | ~7.0 |

| OH | Variable | br s | - |

Note: This is a predictive table. Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions.

Spin-spin decoupling experiments would be crucial in confirming these assignments. For instance, irradiation of the ethoxy group's methylene (B1212753) protons (OCH₂CH₃) would cause the triplet of the methyl protons (OCH₂CH ₃) to collapse into a singlet, confirming their coupling relationship. Similarly, decoupling experiments across the oxolane ring would help to unravel the complex multiplicity of the ring protons.

¹³C NMR: Carbon Skeleton and Functional Group Assignment

The carbon-13 (¹³C) NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₂OH) | ~65 |

| C2 | ~80 |

| C3 | ~75 |

| C4 | ~35 |

| C5 | ~105 |

| OC H₂CH₃ | ~64 |

| OCH₂C H₃ | ~15 |

Note: This is a predictive table. Actual chemical shifts can vary based on solvent and experimental conditions.

2D NMR Techniques: COSY, HSQC, HMBC, and NOESY for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks. Cross-peaks would be expected between adjacent protons on the oxolane ring (e.g., H2 and H3, H3 and H4), as well as within the ethoxy and hydroxymethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons. This would be critical for determining the relative stereochemistry of the substituents on the oxolane ring. For example, the presence or absence of NOE cross-peaks between H2, H3, and H5 would help to establish their cis or trans relationships.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₇H₁₄O₄), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 163.0914 |

| [M+Na]⁺ | 185.0733 |

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used for confirmation.

Predicted Fragmentation Pattern:

The fragmentation of this compound would likely proceed through several key pathways:

Loss of the ethoxy group: A prominent fragment would be expected from the cleavage of the C5-O bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃) or ethanol (B145695) (HOCH₂CH₃).

Loss of the hydroxymethyl group: Cleavage of the C2-C1 bond could lead to the loss of a hydroxymethyl radical (•CH₂OH) or formaldehyde (B43269) (CH₂O).

Ring opening and subsequent fragmentation: The oxolane ring could undergo cleavage, leading to a variety of smaller fragments.

The analysis of these fragmentation patterns, in conjunction with the data from NMR spectroscopy, would provide a comprehensive and unambiguous structural confirmation of this compound.

Computational Chemistry and Theoretical Investigations of 5 Ethoxy 2 Hydroxymethyl Oxolan 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic landscape of 5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol. These calculations, primarily employing Density Functional Theory (DFT), offer a detailed picture of the molecule's structure and reactivity. wavefun.com

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly insightful, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is typically localized around the oxygen atoms of the hydroxyl and ether groups, which are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the carbon skeleton, indicating regions susceptible to nucleophilic attack. Analysis of these orbitals helps in predicting the molecule's reactivity in various chemical reactions. youtube.comnih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | 1.42 |

| HOMO-LUMO Gap | 8.27 |

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. arxiv.org For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. researchgate.net

Theoretical calculations, often at the DFT level with functionals like B3LYP and a suitable basis set (e.g., 6-31G(d,p)), are employed to achieve this. arxiv.orgresearchgate.net The optimized geometry reveals a puckered envelope or twist conformation for the oxolane ring, which is characteristic of five-membered rings, to alleviate ring strain. The ethoxy and hydroxymethyl substituents can adopt various orientations, leading to different stable conformers.

| Parameter | Value |

|---|---|

| C1-O Bond Length (Å) | 1.435 |

| C4-C5 Bond Length (Å) | 1.532 |

| C1-O-C4 Bond Angle (°) | 109.8 |

| H-O-C3 Bond Angle (°) | 108.5 |

Conformational Analysis and Conformational Isomerism

The furanoside ring of this compound is inherently flexible and can adopt a range of conformations. nih.govnih.gov This flexibility is described by the concept of pseudorotation, where the ring puckering moves around the ring in a wave-like motion. The two most common conformations are the envelope (E) and twist (T) forms. In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The substituents on the oxolane ring significantly influence the conformational preferences. beilstein-journals.orgtandfonline.com The bulky ethoxy and hydroxymethyl groups will orient themselves to minimize steric hindrance, which in turn dictates the most stable ring conformation. Computational studies can map the potential energy surface of the pseudorotation cycle, identifying the low-energy conformers and the energy barriers between them.

| Conformer | Puckering Descriptor | Relative Energy (kcal/mol) |

|---|---|---|

| I (Global Minimum) | ³E | 0.00 |

| II | E₂ | 1.25 |

| III | ⁴T₃ | 2.10 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical NMR spectra can be generated. acs.org

These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the synthesized compound. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or the presence of multiple conformers in solution. DFT methods, such as GIAO (Gauge-Including Atomic Orbital), are commonly used for accurate NMR predictions. nih.gov

| Carbon Atom | Calculated δ (ppm) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| C2 | 103.5 | 102.8 |

| C3 | 75.1 | 74.5 |

| C4 | 38.2 | 37.9 |

| C5 | 70.8 | 70.1 |

| CH₂ (ethoxy) | 65.4 | 64.9 |

| CH₃ (ethoxy) | 15.2 | 15.0 |

| CH₂OH | 63.9 | 63.2 |

Simulation of Reaction Mechanisms and Transition State Structures

Theoretical calculations can elucidate the detailed mechanism of chemical reactions involving this compound. rsc.org By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. smu.edu

For instance, the mechanism of a glycosylation reaction involving this compound can be studied by locating the transition state structure for the departure of a leaving group and the subsequent attack of a nucleophile. The calculated activation energy provides a quantitative measure of the reaction rate. These simulations can also shed light on the stereoselectivity of reactions, explaining why one stereoisomer is formed preferentially over another. rsc.org

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| α-attack | TS1 | 18.5 |

| β-attack | TS2 | 22.1 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational flexibility and the influence of the solvent environment. mdpi.comrsc.org

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Average Number of Hydrogen Bonds (solute-water) | 4.2 |

| Root Mean Square Deviation (RMSD) of backbone | 1.8 Å |

| Solvent Accessible Surface Area (SASA) | 250 Ų |

Synthetic Utility and Applications of 5 Ethoxy 2 Hydroxymethyl Oxolan 3 Ol As a Chiral Building Block

Precursor in the Total Synthesis of Complex Natural Products

Chiral substituted tetrahydrofurans are integral components of numerous complex natural products, exhibiting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. nih.gov The stereodefined core of molecules like 5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol serves as a foundational element upon which the remainder of the natural product's structure can be elaborated.

The annonaceous acetogenins, a large family of polyketide natural products, frequently feature mono-, bis-, and even tris-tetrahydrofuran rings within their long aliphatic chains. nih.gov These THF rings are crucial for their potent cytotoxic and antitumor activities. While direct use of this compound in a published total synthesis is not prominently documented, its structural motifs are representative of the key building blocks used. For instance, the 2,5-disubstituted tetrahydrofuran (B95107) core is a common feature in many of these natural products.

Lignans, another significant class of natural products, often contain tetrahydrofuran moieties. The synthesis of these compounds frequently relies on the stereocontrolled construction of the THF ring as a central strategic element. Furthermore, many marine and terrestrial natural products with diverse biological activities, such as kumausynes and aspericacids, possess substituted tetrahydrofuran rings. mdpi.com The synthetic strategies towards these molecules often involve the use of chiral pool starting materials or the development of novel asymmetric methodologies to install the chiral centers of the THF ring with high fidelity.

Table 1: Examples of Natural Product Classes Containing the Tetrahydrofuran Motif

| Natural Product Class | Representative Examples | Key Biological Activities |

| Annonaceous Acetogenins | Asimicin, Bullatacin | Antitumor, Cytotoxic |

| Lignans | Galgravin, Verrucosin | Antiviral, Antioxidant |

| Marine Lipids | Petromyroxols, Aspericacids | Olfactory response, Antifungal |

| Terpenes | Pantofuranoids, Uprolides | Varied biological activities |

Scaffold for the Construction of Diverse Heterocyclic Systems

The functional groups present in this compound, namely the hydroxyl and hydroxymethyl moieties, provide reactive handles for its transformation into a variety of other heterocyclic systems. The diol functionality can be manipulated to form larger rings or fused bicyclic systems.

For example, the hydroxyl groups can be converted into leaving groups, such as tosylates or mesylates, which can then undergo intramolecular nucleophilic substitution by either an external nucleophile or another functional group within the molecule to form new rings. The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing a gateway to a host of other chemical transformations, including the formation of imines, enamines, or amides, which can then be used to construct nitrogen-containing heterocycles.

Use in the Development of Stereoselective Synthetic Methodologies

The synthesis of chiral substituted tetrahydrofurans itself has been a fertile ground for the development of new stereoselective synthetic methodologies. nih.gov These methods are crucial for accessing enantiomerically pure building blocks like this compound. Some of the key strategies include:

Intramolecular Cyclization Reactions: These are among the most common methods for constructing tetrahydrofuran rings. This can involve SN2 displacement of a leaving group by a hydroxyl nucleophile, or the intramolecular opening of an epoxide. nih.gov

[3+2] Cycloaddition and Annulation Reactions: These reactions provide a convergent and efficient route to highly substituted tetrahydrofurans by combining a two-atom and a three-atom component in a single step. nih.gov

Enzyme-Mediated Reactions: Biocatalysis, using enzymes such as Baeyer-Villiger monooxygenases, offers a powerful tool for the stereoselective synthesis of tetrahydrofuran-based natural products and their analogs from simple achiral starting materials. researchgate.net

Metal-Catalyzed Cyclizations: Various transition metals, including nickel, have been shown to catalyze the stereoselective intramolecular reductive cyclization of appropriate precursors to afford functionalized chiral tetrahydrofurans. rsc.org

The development of these methodologies is often driven by the need to synthesize specific and complex target molecules, and the insights gained from these studies contribute to the broader field of asymmetric synthesis.

Contribution to Analog Design and Structure-Activity Relationship Studies in a Synthetic Context

The tetrahydrofuran ring is a key structural feature in many approved pharmaceuticals. nih.gov Its ability to form hydrogen bonds and its conformational rigidity make it an important pharmacophore. Chiral building blocks like this compound and its analogs are therefore valuable tools in medicinal chemistry for the design and synthesis of new drug candidates.

In the context of drug development, systematic modifications of a lead compound are made to understand the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. The tetrahydrofuran scaffold provides a rigid core upon which different substituents can be placed in a well-defined spatial arrangement.

By synthesizing a library of analogs with variations in the substituents on the tetrahydrofuran ring, medicinal chemists can probe the interactions of these molecules with their biological targets, such as enzymes or receptors. This information is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate. For instance, the bis-tetrahydrofuran ligand has been extensively studied in the development of HIV protease inhibitors. nih.gov

Table 2: Selected FDA-Approved Drugs Containing a Tetrahydrofuran Moiety

| Drug Name | Therapeutic Area | Role of the Tetrahydrofuran Ring |

| Terazosin | Benign Prostatic Hyperplasia, Hypertension | Part of the quinazoline (B50416) scaffold |

| Darunavir | HIV/AIDS | Potent P2 ligand in protease inhibitors |

| Empagliflozin | Type 2 Diabetes | Core structural component |

The synthesis of these analogs relies on the availability of versatile chiral building blocks. While the direct contribution of this compound to specific SAR studies is not widely reported, its structural class is undoubtedly of high importance to the field of medicinal chemistry.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex molecules like 5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol is increasingly being scrutinized through the lens of green chemistry. Future research will likely focus on developing synthetic pathways that are not only efficient in terms of yield but also environmentally benign.

One promising avenue is the use of biomass-derived starting materials. For instance, pentoses, which are abundant in agricultural waste, can be selectively dehydrated to form chiral tetrahydrofurans. nih.gov This approach, if adapted for this compound, could offer a renewable and sustainable alternative to traditional petrochemical-based syntheses.

Moreover, the development of catalytic, dehydrative cyclization reactions presents another sustainable strategy. Ferrocenium-catalyzed methods, for example, have been shown to be effective for the synthesis of trisubstituted tetrahydrofurans from diols, generating only water as a byproduct. mdpi.com Such catalytic systems could be explored to improve the atom economy and reduce waste in the synthesis of the target compound. The use of non-inert conditions and the stability of catalysts like ferrocenium (B1229745) salts in the presence of air and water further enhance the practicality and environmental friendliness of these methods. mdpi.com

Future synthetic strategies could also incorporate flow chemistry, which offers advantages in terms of safety, scalability, and efficiency. The precise control over reaction parameters in flow reactors can lead to higher yields and purities, minimizing the need for extensive purification steps.

Exploration of Novel Reaction Pathways and Derivatizations

The functional groups present in this compound, namely the ether, primary alcohol, and secondary alcohol, offer a rich platform for exploring novel reaction pathways and creating a diverse library of derivatives.

Future research could focus on stereoselective transformations to control the compound's chirality, which is often crucial for its biological activity. Enantioselective synthesis strategies for 2,2,5-trisubstituted tetrahydrofurans have been developed and could be adapted. chemistryviews.org For instance, sequential one-pot reactions, such as a copper-catalyzed asymmetric Henry reaction followed by iodocyclization, have provided efficient access to polysubstituted tetrahydrofuran (B95107) derivatives with high enantioselectivity. chemistryviews.org

Cascade reactions, where multiple chemical transformations occur in a single step, are another area of interest. A three-step strategy involving the ring opening of a furan (B31954) derivative, aldol (B89426) condensation, and subsequent hydrogenation-cyclization has been proposed for the synthesis of functionalized tetrahydrofurans. rsc.orgrsc.org Such approaches can significantly increase synthetic efficiency by reducing the number of intermediate purification steps.

Furthermore, the development of palladium-catalyzed olefin heteroannulation reactions enabled by urea (B33335) pro-ligands could open up new avenues for constructing polysubstituted tetrahydrofurans from readily available starting materials. chemrxiv.org This method's broad scope in both ambiphile and diene coupling partners could allow for the synthesis of a wide range of derivatives of this compound. chemrxiv.org

The derivatization of the hydroxyl and ethoxy groups could also lead to novel compounds with potentially interesting properties. For example, these functional groups could be modified to create probes for biological studies or to attach the molecule to larger scaffolds.

Application of Advanced Analytical Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure of this compound is fundamental for elucidating its properties and potential applications. Advanced analytical techniques will play a pivotal role in gaining deeper structural insights, particularly concerning its stereochemistry.

High-resolution mass spectrometry (HRMS) coupled with techniques like gas chromatography (GC-MS/MS) will be essential for the accurate identification and quantification of the compound and its derivatives, even in complex mixtures. mdpi.comnih.govacs.org These methods can provide precise mass measurements, aiding in the confirmation of elemental composition.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable for the unambiguous determination of the molecule's constitution and relative and absolute stereochemistry. numberanalytics.com Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish the connectivity of atoms within the molecule. numberanalytics.com Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can provide information about the spatial proximity of atoms, which is crucial for determining the relative stereochemistry of the substituents on the oxolane ring. numberanalytics.com

For a definitive determination of the absolute stereochemistry, X-ray crystallography of a suitable crystalline derivative would be the gold standard. This technique provides a precise three-dimensional map of the atoms in a molecule.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

Machine learning models can also predict the outcomes of chemical reactions, including identifying the major product and predicting reaction yields and regioselectivity. nih.gov For instance, ML models have been developed to predict the most reactive site for electrophilic aromatic substitutions with high accuracy. researchgate.net Similar models could be developed for reactions involving the functional groups of this compound, aiding in the design of selective derivatization strategies. The use of geometric deep learning, which considers the three-dimensional structures of reactants and products, is a promising direction for improving the accuracy of reaction property prediction. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol, and how can enantiomeric purity be controlled during synthesis?

- Methodological Answer : Nucleoside analogs like clofarabine are synthesized via stereoselective glycosylation reactions, where the oxolan ring is constructed using protected sugar intermediates. Enantiomeric purity is ensured by chiral column chromatography or enzymatic resolution . For ethoxy-substituted derivatives, ethoxylation at the 5-position may involve Williamson ether synthesis under anhydrous conditions, followed by deprotection steps. Monitoring reaction progress via TLC or HPLC with polar organic phases (e.g., acetonitrile/water) is critical .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reversed-phase HPLC (C18 column) with UV detection at 260 nm (for nucleobase absorption). Mobile phases like methanol/water gradients resolve impurities .

- Structural Confirmation : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion). For stereochemical validation, compare NMR data (e.g., H and C) with literature values of analogous oxolan derivatives .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store lyophilized samples at -20°C in airtight containers under nitrogen to prevent oxidation. For solutions, use anhydrous DMSO or ethanol, and avoid repeated freeze-thaw cycles. Stability under varying pH can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers investigate the inhibitory effects of this compound on nucleotide-processing enzymes (e.g., DNA polymerases)?

- Methodological Answer :

- Enzyme Assays : Use fluorometric or radiometric assays to measure inhibition kinetics. For example, incubate the compound with DNA polymerase I and H-labeled dNTPs, then quantify incorporated radioactivity .

- IC Determination : Perform dose-response curves (0.1–100 µM) and analyze using nonlinear regression (e.g., GraphPad Prism). Compare results with known inhibitors like clofarabine (IC = 65 nM) to contextualize potency .

Q. What strategies reconcile discrepancies in reported solubility data for this compound across different solvents?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method with saturated solutions in DMSO, ethanol, and water. Quantify via UV-Vis spectroscopy at λ (e.g., 260 nm for nucleosides).

- Temperature Effects : Solubility in water may increase with gentle warming (e.g., 30–40°C), as seen in similar compounds like puromycin aminonucleoside (≥29.5 mg/mL in warm water) . Document solvent purity and equilibration time to minimize variability .

Q. How can computational modeling predict the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Silico Tools : Use software like MetaDrug or ADMET Predictor to identify potential metabolites. Focus on ethoxy group hydrolysis (yielding 2-(hydroxymethyl)oxolan-3,5-diol) and glucuronidation sites .

- Validation : Compare predictions with in vitro liver microsome assays. For example, incubate with human hepatocytes and analyze via LC-MS/MS for phase I/II metabolites .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound in different cell lines?

- Methodological Answer :

- Experimental Replication : Standardize cell culture conditions (e.g., media, passage number) and use multiple cell lines (e.g., HeLa, HepG2) to assess reproducibility.

- Mechanistic Profiling : Perform RNA-seq or proteomics to identify differential gene/protein expression linked to the compound’s activity. Cross-reference with databases like KEGG to pinpoint pathway-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.